1,2,3,3a,4,5-Hexahydrocanthin-6-one
Overview
Description
1,2,3,3a,4,5-Hexahydrocanthin-6-one: is a chemical compound with the molecular formula C14H14N2O . It is a derivative of canthin-6-one, a naturally occurring alkaloid found in various plant species. This compound is of interest due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,3a,4,5-Hexahydrocanthin-6-one can be synthesized through various methods. One notable method involves the treatment of hydrocarbolinepropionates with sodium hydride in hexamethylphosphoramide. This reaction yields the desired compound in 70-98% yield .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 1,2,3,3a,4,5-Hexahydrocanthin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Oxo derivatives of this compound.
Reduction: Hydrogenated forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1,2,3,3a,4,5-Hexahydrocanthin-6-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 1,2,3,3a,4,5-Hexahydrocanthin-6-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Canthin-6-one: The parent compound, which shares a similar core structure but lacks the hydrogenation seen in 1,2,3,3a,4,5-Hexahydrocanthin-6-one.
1,2,3,4-Tetrahydrocanthin-6-one: Another hydrogenated derivative with different biological activities.
1,2,3,4,5,6-Hexahydrocanthin-6-one: A fully hydrogenated form with distinct chemical properties.
Uniqueness: this compound is unique due to its specific hydrogenation pattern, which imparts distinct chemical and biological properties compared to its analogs
Properties
IUPAC Name |
1,6-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10,12,14-tetraen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-13-6-5-11-14-10(7-8-15-11)9-3-1-2-4-12(9)16(13)14/h1-4,11,15H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKLUJICNLQLKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C3=CC=CC=C3C4=C2C1NCC4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70949290 | |
Record name | 1,2,3,3a,4,5-Hexahydro-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26400-25-9 | |
Record name | 1,2,3,3a,4,5-Hexahydrocanthin-6-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026400259 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,2,3,3a,4,5-Hexahydro-6H-indolo[3,2,1-de][1,5]naphthyridin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70949290 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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